3-(4-iodo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
Description
3-(4-iodo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with iodine and methyl groups, and an isoxazole ring
Properties
IUPAC Name |
3-(4-iodo-5-methylpyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O2/c1-7-5-10(15-18-7)14-11(17)3-4-16-8(2)9(12)6-13-16/h5-6H,3-4H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMBIBNXRKWUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=C(C=N2)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring is formed through cyclization reactions.
Formation of the isoxazole ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves coupling the pyrazole and isoxazole rings through an amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions can target the iodine substituent or the carbonyl group in the amide linkage.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: Used as a probe to study biological pathways involving pyrazole and isoxazole derivatives.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide would depend on its specific target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine and methyl groups may play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
- 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
- 3-(4-fluoro-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
Uniqueness
The presence of the iodine atom in 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide distinguishes it from its halogenated analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding interactions, and overall biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
